Potency Comparison in B16 Melanoma Cells: Atractylenolide II vs. Atractylenolide I
In a direct head-to-head study on B16 melanoma cells, Atractylenolide II (AT-II) demonstrated a distinct growth inhibitory profile compared to Atractylenolide I (AT-I). Both compounds were among the most potent in a panel of eight sesquiterpenes tested, but their IC50 values show a measurable difference. AT-II exhibited an IC50 of 84.02 μM, while AT-I showed a slightly higher potency with an IC50 of 76.46 μM [1]. This ~9% difference in potency, while modest, underscores that the two analogs are not pharmacologically equivalent in this model system, and selection should be based on the specific downstream signaling pathways of interest.
| Evidence Dimension | Inhibition of B16 melanoma cell growth (IC50) |
|---|---|
| Target Compound Data | 84.02 μM |
| Comparator Or Baseline | Atractylenolide I: 76.46 μM |
| Quantified Difference | Atractylenolide I is ~9% more potent (lower IC50) in this assay |
| Conditions | B16 melanoma cells; MTT assay; 48-hour treatment [1] |
Why This Matters
This direct comparative data allows researchers to select the appropriate analog based on the desired potency window and the specific signaling pathways (e.g., STAT3 for AT-II vs. others for AT-I) they intend to modulate.
- [1] Ye Y, Chou GX, Wang H, et al. Effects of Sesquiterpenes Isolated From Largehead Atractylodes Rhizome on Growth, Migration, and Differentiation of B16 Melanoma Cells. Integr Cancer Ther. 2011;10(1):92-100. View Source
